molecular formula C22H28N2O2 B2602459 3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 899975-46-3

3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B2602459
CAS No.: 899975-46-3
M. Wt: 352.478
InChI Key: RLWUREPNKCLJCI-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a morpholino ring, a functional group prevalent in compounds that modulate key biological pathways . The molecular scaffold is designed for probing structure-activity relationships, particularly in the development of ligands for protein kinases and acetylcholinesterase, an enzyme target in neurodegenerative disease research . Researchers can utilize this compound as a core template for designing and synthesizing novel analogs. Its application is primarily in high-throughput screening assays to identify potential hits for various therapeutic areas, including oncology and neurological disorders . This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-4-7-19(8-5-16)21(24-10-12-26-13-11-24)15-23-22(25)20-9-6-17(2)18(3)14-20/h4-9,14,21H,10-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWUREPNKCLJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholino Group: The morpholino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the morpholino group.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzamide core is alkylated with p-tolyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the morpholino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological pathways and interactions due to its unique structure.

    Industry: Use in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and require detailed study to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzamide Derivatives

The compound shares core structural motifs with several benzamide derivatives reported in the literature. Key comparisons include:

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structural Differences: Rip-B replaces the 3,4-dimethyl and morpholino groups with 3,4-dimethoxy and a simple phenethylamine chain.
  • Synthesis: Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), contrasting with the likely multi-step synthesis required for the target compound due to its morpholino-p-tolyl ethylamine backbone .
  • Physicochemical Properties: Melting point (90°C) is lower than typical morpholino-containing analogs, suggesting reduced crystallinity due to the absence of rigid heterocycles .
2.1.2. N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (Compound 30)
  • Structural Differences: Incorporates a dimorpholino-triazine core linked to the benzamide via a urea bridge.
  • Functional Implications: The triazine-morpholino system enhances hydrogen-bonding capacity, which the target compound’s simpler morpholino group may lack .
2.1.3. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
  • Structural Differences: Replace the morpholino and p-tolyl groups with a piperidine-thiadiazole-thioether chain.
  • Synthesis : Requires multistep protocols for thiadiazole formation, contrasting with the target compound’s straightforward amide coupling .
  • Bioactivity: Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, suggesting the target compound’s morpholino-p-tolyl system may prioritize CNS or enzyme-targeting applications .

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
3,4-Dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide ~382.5* Not reported Not reported Morpholino, p-tolyl, 3,4-dimethylbenzamide
Rip-B 315.36 90 80 3,4-Dimethoxy, phenethylamine
Compound 30 ~800* Not reported 50 Dimorpholino-triazine, urea
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.29 Not reported Not reported N,O-bidentate directing group

*Estimated based on structural formula.

Key Observations :

  • The target compound’s molecular weight (~382.5) is intermediate, balancing hydrophilicity (morpholino) and lipophilicity (p-tolyl).
  • Morpholino-containing analogs (e.g., Compound 30) often exhibit moderate yields (50–80%), reflecting challenges in introducing heterocyclic amines .
  • The 3,4-dimethyl substitution may enhance metabolic stability compared to methoxy groups in Rip-B, which are prone to demethylation .
Pharmacokinetic and Drug-Likeness Considerations
  • Lipinski’s Rule of Five : The target compound’s molecular weight (<500) and moderate log P (estimated ~3.5) likely comply with Lipinski’s criteria, unlike bulkier analogs (e.g., Compound 4 in , log P >5.0) .
  • Solubility: The morpholino group improves aqueous solubility compared to purely aromatic analogs (e.g., Rip-B), aligning with trends observed in morpholino-triazine derivatives .

Biological Activity

3,4-Dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological applications. This compound features a benzamide core with dimethyl substitutions, a morpholino group, and a p-tolyl group, which contribute to its unique properties and biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential in various fields, including oncology and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H28N2O2\text{C}_{22}\text{H}_{28}\text{N}_2\text{O}_2

IUPAC Name: 3,4-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
CAS Number: 899975-46-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The morpholino group may enhance solubility and bioavailability, while the benzamide core can facilitate interactions with various biological pathways. The compound potentially modulates enzymatic activity through competitive inhibition or allosteric modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, potentially through the inhibition of tumor growth in various cancer cell lines.
  • Antimicrobial Properties: The compound has shown promise in antibacterial assays against specific pathogens, indicating its potential as an antimicrobial agent.
  • Neurological Effects: Given the presence of the morpholino group, there may be implications for neurological applications, possibly affecting neurotransmitter systems.

Anticancer Studies

A study evaluating the efficacy of this compound against different cancer cell lines demonstrated significant cytotoxic effects. The compound was tested on:

Cell LineIC50 (μM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)18.7

These results indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of the compound against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0

These findings suggest that the compound has moderate antibacterial properties, warranting further exploration in drug development.

Neurological Implications

Research on sigma receptors has highlighted the potential neurological effects of compounds similar to this compound. These receptors are implicated in various neurological disorders, and compounds targeting these receptors could offer therapeutic benefits.

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